rac 7,14-Dihydroxy Efavirenz-d4

Bioanalysis LC-MS/MS Stable Isotope-Labeled Internal Standard

rac 7,14-Dihydroxy Efavirenz-d4 is the definitive stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of 7,14-dihydroxy Efavirenz. The +4 Da mass shift enables chromatographic co-elution with distinct MRM detection, correcting for the 46–95% analyte degradation documented under standard sample handling (room temp, -20°C, heat inactivation). Unlabeled analog fails due to identical m/z transitions. Essential for CYP2B6 phenotyping, therapeutic drug monitoring, and pharmacokinetic studies. Complies with FDA/EMA bioanalytical method validation guidelines.

Molecular Formula C14H9ClF3NO4
Molecular Weight 351.70 g/mol
Cat. No. B12423268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 7,14-Dihydroxy Efavirenz-d4
Molecular FormulaC14H9ClF3NO4
Molecular Weight351.70 g/mol
Structural Identifiers
SMILESC1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O
InChIInChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2
InChIKeyKUTVEJICWJIROD-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac 7,14-Dihydroxy Efavirenz-d4: Stable Isotope-Labeled Dihydroxylated Metabolite Standard for Efavirenz Pharmacokinetic and CYP2B6 Phenotyping Research


rac 7,14-Dihydroxy Efavirenz-d4 is a deuterium-labeled racemic derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, specifically deuterated at the cyclopropyl ring with a molecular formula of C14H5D4ClF3NO4 and molecular weight of approximately 351.70 g/mol . The compound corresponds to a secondary dihydroxylated metabolite of Efavirenz formed via sequential oxidative hydroxylation, a pathway primarily catalyzed by cytochrome P450 2B6 (CYP2B6) [1][2]. As an analytical reference standard bearing a mass shift of +4 Da relative to the unlabeled 7,14-dihydroxy Efavirenz, this compound is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays in pharmacokinetic studies, therapeutic drug monitoring, and CYP2B6 phenotyping investigations [3].

Why Unlabeled 7,14-Dihydroxy Efavirenz Cannot Substitute for rac 7,14-Dihydroxy Efavirenz-d4 in Validated Bioanalytical LC-MS/MS Workflows


Unlabeled 7,14-dihydroxy Efavirenz cannot substitute for its deuterated analog as an internal standard in LC-MS/MS assays due to fundamental isotopic differentiation requirements for accurate quantification . The unlabeled metabolite exhibits co-elution and identical mass-to-charge (m/z) transitions as the target analyte, precluding spectral differentiation and rendering it unsuitable for internal standardization. Critically, 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz are documented to be highly unstable under standard sample handling conditions, exhibiting 46–69% loss after 24 hours at room temperature, 17–50% loss after 90 days at -20°C, and 90–95% loss after 1 hour at 60°C heat-inactivation in plasma [1][2]. The deuterium labeling confers a +4 Da mass shift that enables chromatographic co-elution while ensuring distinct MS/MS detection, allowing the deuterated internal standard to correct for analyte degradation, matrix effects, and extraction variability that would otherwise compromise quantification accuracy [3]. Generic substitution with unlabeled analog or alternative non-isotopic internal standards fails to provide the requisite compensation for the documented instability of dihydroxylated Efavirenz metabolites under common pre-analytical conditions.

Quantitative Differentiation Evidence for rac 7,14-Dihydroxy Efavirenz-d4 in Bioanalytical Applications


Isotopic Mass Shift Enables Distinct MS/MS Detection Versus Unlabeled 7,14-Dihydroxy Efavirenz

rac 7,14-Dihydroxy Efavirenz-d4 possesses a molecular mass of 351.70 g/mol, representing a +4 Da mass shift relative to unlabeled 7,14-dihydroxy Efavirenz (347.67 g/mol nominal mass differential) due to substitution of four hydrogen atoms with deuterium at the cyclopropyl ring positions . This isotopic differentiation enables chromatographic co-elution with the native analyte while ensuring baseline-resolved mass spectrometric detection via distinct precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, a prerequisite for accurate stable isotope dilution LC-MS/MS quantification that unlabeled analogs cannot provide [1].

Bioanalysis LC-MS/MS Stable Isotope-Labeled Internal Standard

Compensation for 7,14-Dihydroxy Efavirenz Thermal and Storage Instability in Plasma

The native 7,14-dihydroxy Efavirenz metabolite is subject to severe degradation under standard plasma handling conditions: losses of 46–69% after 24 hours at room temperature, 17–50% after 90 days at -20°C, and 90–95% after 1 hour at 60°C heat-inactivation in plasma have been documented for 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz [1][2]. The use of deuterated internal standards such as rac 7,14-Dihydroxy Efavirenz-d4 is established to correct for matrix effects and analyte degradation in biological sample analysis, enabling accurate quantification despite inherent metabolite instability [3][4].

Metabolite Stability Bioanalytical Method Validation Sample Pre-treatment

CYP2B6-Mediated Formation of 8,14-Dihydroxyefavirenz Establishes Phenotyping Relevance

8,14-Dihydroxyefavirenz formation from 8-hydroxyefavirenz is catalyzed primarily by CYP2B6, with the highest formation rate observed for this isoform among a panel of 10 recombinant P450s tested at 10 μM substrate concentration [1][2]. The 8,14-dihydroxyefavirenz:efavirenz AUC(0–120h) ratio correlates significantly with weight-adjusted clearance of Efavirenz (r² ≈ 0.4, P < 0.05) and differs by CYP2B6*6 genotype, with clopidogrel pretreatment decreasing 8,14-dihydroxyefavirenz AUC(0–48h) (95% CI of ratio: 0.55–0.73) and Cmax (95% CI: 0.30–0.45) relative to placebo [3]. Accurate quantification of this metabolite using rac 7,14-Dihydroxy Efavirenz-d4 as internal standard is therefore essential for CYP2B6 phenotyping investigations and drug-drug interaction studies involving this clinically significant isoform.

Pharmacogenetics CYP2B6 Phenotyping Drug-Drug Interaction

Priority Research and Industrial Applications for rac 7,14-Dihydroxy Efavirenz-d4


Validated LC-MS/MS Quantification of Dihydroxylated Efavirenz Metabolites in Clinical Pharmacokinetic Studies

rac 7,14-Dihydroxy Efavirenz-d4 serves as the stable isotope-labeled internal standard for accurate LC-MS/MS quantification of 7,14-dihydroxy Efavirenz and structurally related 8,14-dihydroxyefavirenz in human plasma, urine, and cerebrospinal fluid matrices. The +4 Da mass differential enables distinct MRM detection while correcting for the documented 46–95% analyte degradation that occurs under standard sample handling conditions including room temperature storage, frozen storage, and heat inactivation [1][2]. This application is essential for pharmacokinetic studies investigating Efavirenz metabolism in HIV/AIDS patient populations, particularly where CYP2B6 genetic polymorphisms or concomitant medications may alter metabolite disposition.

CYP2B6 Phenotyping Index Determination for Pharmacogenetic and Drug-Drug Interaction Studies

Quantification of 8,14-dihydroxyefavirenz using rac 7,14-Dihydroxy Efavirenz-d4 as internal standard supports calculation of the 8,14-dihydroxyefavirenz:efavirenz AUC ratio, which serves as a validated candidate phenotyping index for CYP2B6 activity in vivo. This ratio correlates significantly with weight-adjusted Efavirenz clearance (r² ≈ 0.4, P < 0.05), differs by CYP2B6*6 genotype, and is sensitive to CYP2B6 inhibition by clopidogrel (AUC reduction with 95% CI ratio 0.55–0.73) but not CYP3A4 inhibition by itraconazole [3]. The deuterated internal standard ensures reliable quantification for studies assessing CYP2B6-mediated drug interactions, genotype-phenotype correlations, and individualized Efavirenz dosing strategies.

Therapeutic Drug Monitoring Assay Development for Efavirenz Metabolite Profiling

Development and validation of clinical LC-MS/MS assays for comprehensive Efavirenz metabolite profiling require rac 7,14-Dihydroxy Efavirenz-d4 to achieve the precision and accuracy mandated by FDA and EMA bioanalytical method validation guidelines. The compound compensates for matrix effects observed in plasma and tissue extracts that would otherwise compromise quantification of the unstable dihydroxylated metabolites [2]. This application supports therapeutic drug monitoring programs in pediatric and adult HIV populations, where interindividual variability in Efavirenz metabolism due to CYP2B6 polymorphisms necessitates accurate assessment of both parent drug and metabolite concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac 7,14-Dihydroxy Efavirenz-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.